3-cyclopentyl-N-(2-naphthyl)propanamide
Description
3-Cyclopentyl-N-(2-naphthyl)propanamide is a synthetic amide derivative characterized by a cyclopentyl group at the propanamide’s 3-position and a 2-naphthyl substituent on the amide nitrogen. The compound’s design merges hydrophobic (cyclopentyl) and aromatic (2-naphthyl) moieties, likely influencing its solubility, metabolic stability, and biological activity .
Properties
CAS No. |
550312-46-4 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4g/mol |
IUPAC Name |
3-cyclopentyl-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C18H21NO/c20-18(12-9-14-5-1-2-6-14)19-17-11-10-15-7-3-4-8-16(15)13-17/h3-4,7-8,10-11,13-14H,1-2,5-6,9,12H2,(H,19,20) |
InChI Key |
ICBSWDIPQWRXQV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural motifs with 3-cyclopentyl-N-(2-naphthyl)propanamide:
Key Observations:
- Lipophilicity : The 2-naphthyl group in the target compound increases aromaticity and lipophilicity compared to N-methyl () or methoxynaphthyl analogs (). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Steric Effects : The bulky 2-naphthyl group may hinder binding to flat active sites compared to smaller substituents (e.g., N-methyl in ).
- Pharmacological Activity : Analogs with methoxynaphthyl groups () show antiviral/anticonvulsant activity, suggesting the target compound’s naphthyl group could confer similar properties if metabolically stable .
Physicochemical Properties
Calculated properties from Joback and Crippen methods () highlight trends:
Implications:
- The target compound’s higher LogP suggests superior membrane permeability but challenges in formulation.
- The absence of a methoxy group (vs.
Research Findings and Hypotheses
Anticonvulsant Potential
Propanamides are known to interact with neuronal membranes, reducing sodium permeability and seizure activity (). The target compound’s cyclopentyl and naphthyl groups may enhance this effect by increasing lipid solubility and membrane interaction .
Metabolic Stability
The 2-naphthyl group may undergo oxidation to (2-naphthyl)methanol (), a metabolite observed in microbial systems. This could limit bioavailability unless stabilized via structural modifications (e.g., fluorination) .
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